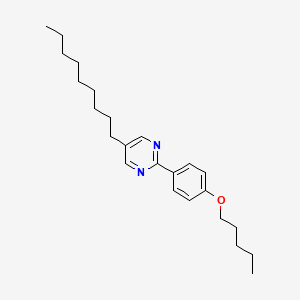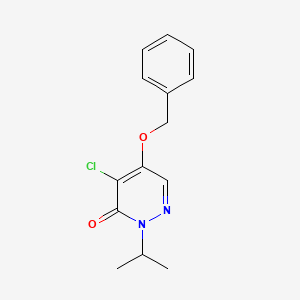![molecular formula C18H20N4O9 B12908398 N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine CAS No. 88121-72-6](/img/structure/B12908398.png)
N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound features a nitrophenethyl group attached to a carbamate moiety, which is further connected to a dihydropyrimidinyl group
準備方法
The synthesis of 4-Nitrophenethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a suitable diol precursor.
Introduction of the Nitrophenethyl Group: The nitrophenethyl group can be attached via a nucleophilic substitution reaction using a nitrophenethyl halide and the dihydropyrimidinone intermediate.
Formation of the Carbamate Linkage: The final step involves the formation of the carbamate linkage through the reaction of the intermediate with an appropriate isocyanate.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
4-Nitrophenethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form carbonyl compounds using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitrophenethyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and inhibition. It can be used in assays to investigate the activity of enzymes involved in carbamate metabolism.
Medicine: The compound’s potential pharmacological properties, such as enzyme inhibition, make it a candidate for drug development. It could be explored for its potential as an anticancer or antimicrobial agent.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers or coatings with specific properties.
作用機序
The mechanism of action of 4-Nitrophenethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The nitrophenethyl group may interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carbamate linkage can also play a role in binding to target proteins, potentially affecting their function. The exact pathways and molecular targets involved would require further experimental investigation.
類似化合物との比較
4-Nitrophenethyl (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate can be compared with other similar compounds, such as:
4-Nitrophenethyl Carbamate: Lacks the dihydropyrimidinone and tetrahydrofuran moieties, making it less complex and potentially less versatile in chemical modifications.
Dihydropyrimidinone Derivatives: Compounds with similar dihydropyrimidinone cores but different substituents, which may have different biological activities and chemical reactivities.
Tetrahydrofuran Derivatives: Compounds with tetrahydrofuran rings but different functional groups, which may affect their solubility, reactivity, and biological properties.
特性
CAS番号 |
88121-72-6 |
|---|---|
分子式 |
C18H20N4O9 |
分子量 |
436.4 g/mol |
IUPAC名 |
2-(4-nitrophenyl)ethyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C18H20N4O9/c23-9-12-14(24)15(25)16(31-12)21-7-5-13(19-17(21)26)20-18(27)30-8-6-10-1-3-11(4-2-10)22(28)29/h1-5,7,12,14-16,23-25H,6,8-9H2,(H,19,20,26,27)/t12-,14-,15-,16-/m1/s1 |
InChIキー |
YKLBQZDSEFXNEP-DTZQCDIJSA-N |
異性体SMILES |
C1=CC(=CC=C1CCOC(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1CCOC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)






![methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate](/img/structure/B12908387.png)


![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)

